molecular formula C11H14N2O B8730678 1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl- CAS No. 62368-09-6

1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl-

Cat. No. B8730678
M. Wt: 190.24 g/mol
InChI Key: TUYCIJKMNWFKFB-UHFFFAOYSA-N
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Patent
US04466964

Procedure details

1 mole of 2-methylindoline is dissolved in 300 ml of toluene and 1 mole of methyl isocyanate is added, the temperature not rising above 25° C. The mixture is left to stand for 1 day and the resulting precipitate is then filtered off. N-Methylaminocarbonyl-2-methylindoline with a melting point of 158°-160° C. is obtained. Yield: 89% of theory.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[NH:3]1.[CH3:11][N:12]=[C:13]=[O:14]>C1(C)C=CC=CC=1>[CH3:11][NH:12][C:13]([N:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH2:10][CH:2]1[CH3:1])=[O:14]

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
CC1NC2=CC=CC=C2C1
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
CN=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rising above 25° C
WAIT
Type
WAIT
Details
The mixture is left
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is then filtered off

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
CNC(=O)N1C(CC2=CC=CC=C12)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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